Benzyl N-(2-aminoethyl)carbamate
Overview
Description
“Benzyl N-(2-aminoethyl)carbamate” is an organic compound that can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
The synthesis of “this compound” involves the use of benzyl chloroformate with ammonia . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H14N2O2 . The InChI code is 1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) .
Chemical Reactions Analysis
“this compound” can be viewed as the ester of carbamic acid and benzyl alcohol . It is produced from benzyl chloroformate with ammonia . The compound is used as a protected form of ammonia in the synthesis of primary amines .
Physical and Chemical Properties Analysis
“this compound” is a colorless to yellow to brown liquid . It has a molecular weight of 194.23 . The compound is soluble in organic solvents and moderately soluble in water .
Scientific Research Applications
Photolabile Structures Design
- The synthesis of benzyl N-nitrosocarbamates, including those with an N-2-(methylthio)ethyl or a bis(2-aminoethyl)sulfide functionality, contributes to the design of novel photolabile structures for controlled release of alkylating and/or crosslinking agents (Venkata, Shamo, & Benin, 2009).
Mechanochemical Synthesis of Carbamates
- Mechanochemistry is utilized for the eco-friendly preparation of carbamates, demonstrating enhanced reactivity and mild conditions without the need for activation, as typically required in solution synthesis (Lanzillotto, Konnert, Lamaty, Martínez, & Colacino, 2015).
Oligodeoxyribonucleotide Synthesis
- Benzyl carbamates are used in oligodeoxyribonucleotide synthesis, showcasing an efficient synthetic scheme and successful deblocking using transfer hydrogenation (Watkins, Kiely, & Rapoport, 1982).
Aminohalogenation of β-Nitrostyrenes
- Benzyl carbamate, in combination with N-chlorosuccinimide, is developed as an efficient system for the aminohalogenation of β-nitrostyrenes, providing good-to-excellent chemical yields (Ji, Mei, Qian, Han, Li, & Pan, 2011).
Synthesis of 2-Amino-3-Cyanopyrroles
- Carbamates undergo Curtius rearrangement for the synthesis of 2-amino-3-cyanopyrroles, serving as synthetic precursors for pyrrolo[2,3-d]pyrimidines (Chien, Meade, Hinkley, & Townsend, 2004).
Molecular Modeling in Ixodicide Activity
- The synthesis and molecular modeling of ethyl benzyl carbamates, targeting chemical control against ticks, demonstrates the diverse biological activities of carbamates (Hugo et al., 2019).
Metalation and Alkylation Studies
- Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, with benzyl groups attached to nitrogen, are studied for metalation between nitrogen and silicon (Sieburth, Somers, & O'hare, 1996).
Intramolecular Exo-Hydrofunctionalization of Allenes
- Benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate undergoes Au(I)-catalyzed intramolecular hydroamination, showcasing the versatility of carbamates in organic synthesis (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).
Selective Mono O-Debenzylation of Aminosugars
- Carbamate-bearing benzylated aminosugars are used in the selective mono O-debenzylation process, demonstrating the potential in synthesizing complex organic molecules (Santana, Herrera, & González, 2021).
Polyethylene Glycol Prodrugs Synthesis
- Benzyl carbamates form part of a methodology for synthesizing poly(ethylene glycol) prodrugs, providing a basis for drug solubilization and controlled release (Greenwald et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
benzyl N-(2-aminoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMFTRJQCCVPCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383193 | |
Record name | Benzyl N-(2-aminoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72080-83-2 | |
Record name | Benzyl N-(2-aminoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl N-(2-aminoethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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